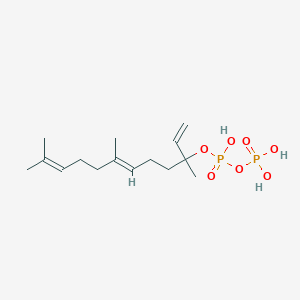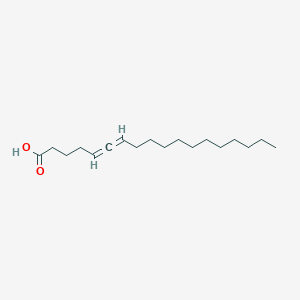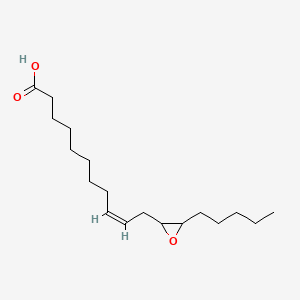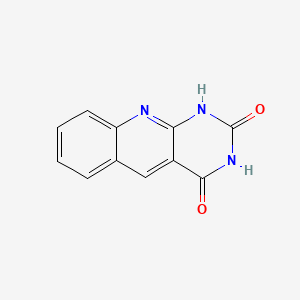
1,9,16-Heptadecatriene-4,6-diyne-3,8-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,9,16-Heptadecatriene-4,6-diyne-3,8-diol is a natural product found in Artemisia campestris, Neopanax arboreus, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Cytotoxicity and Anticancer Properties
1,9,16-Heptadecatriene-4,6-diyne-3,8-diol has demonstrated significant cytotoxicity against tumor cells, suggesting potential anticancer properties. This compound was isolated from various natural sources and showed notable activity against L1210 tumor cells (Jung et al., 2002). Similar findings were observed in a study focusing on Dendropanax arboreus, further supporting its cytotoxic effects (Setzer et al., 1995).
Influence on Taste in Carrots
Research has identified that 1,9,16-Heptadecatriene-4,6-diyne-3,8-diol, among other related compounds, contributes significantly to the bitter off-taste in carrots and carrot products. This finding has implications for the food industry, particularly in the production and quality control of carrot-derived products (Czepa & Hofmann, 2004).
Identification in Various Species
The compound has been identified in various species, serving as a chemo-taxonomic marker. For example, it was isolated from the acarid mite, Caloglyphus polyphyllae, helping in the species' identification (Shimizu et al., 1999). Additionally, it's presence in natural sources like Artemisia halodendron has been linked to anti-inflammatory activity (Jin et al., 2019).
Pharmacokinetics and Nutraceutical Properties
An in-silico pharmacokinetics study on 1,9,16-Heptadecatriene-4,6-diyne-3,8-diol highlighted its potential as an anticancer agent and a bioactive component in nutraceuticals, particularly in carrots (Okoli et al., 2019).
Synthesis and Chemical Studies
Various studies have explored the synthesis of this compound and its congeners, contributing to the understanding of its chemical nature and potential applications in different fields, including pharmaceuticals and agriculture (Kumaraswamy & Sadaiah, 2012).
Eigenschaften
CAS-Nummer |
63898-22-6 |
|---|---|
Molekularformel |
C17H22O2 |
Molekulargewicht |
258.35 g/mol |
IUPAC-Name |
(3S,8S,9Z)-heptadeca-1,9,16-trien-4,6-diyne-3,8-diol |
InChI |
InChI=1S/C17H22O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h3-4,10,14,16-19H,1-2,5-9H2/b14-10-/t16-,17-/m0/s1 |
InChI-Schlüssel |
OLUQMFYBNOJBQQ-RCQSYPNMSA-N |
Isomerische SMILES |
C=CCCCCC/C=C\[C@@H](C#CC#C[C@H](C=C)O)O |
SMILES |
C=CCCCCCC=CC(C#CC#CC(C=C)O)O |
Kanonische SMILES |
C=CCCCCCC=CC(C#CC#CC(C=C)O)O |
Synonyme |
1,9,16-heptadecatriene-4,6-diyne-3,8-diol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(2-Methoxyvinyl)benzo[1,3]dioxole-5-carboxylic acid](/img/structure/B1238869.png)


![2-[(1S,9Z,11S,13S,17S,25Z,27S,33S,35S,36S)-38-(2-hydroxyethylidene)-14,30-bis(prop-2-enyl)-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol](/img/structure/B1238875.png)







![N(4)-{2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->3)-[2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->6)]-beta-D-mannopyranosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->4)-[6-deoxy-alpha-L-galactopyranosyl-(1->6)]-2-acetamido-2-deoxy-beta-D-glucopyranosyl}-L-asparagine](/img/structure/B1238887.png)